8-Methylquinazoline-2,4(1H,3H)-dione
Overview
Description
8-Methylquinazoline-2,4(1H,3H)-dione, also known as 8-methylquinazoline-2,4-diol, is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 g/mol . The compound appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for 8-Methylquinazoline-2,4(1H,3H)-dione is1S/C9H8N2O2/c1-5-3-2-4-6-7 (5)10-9 (13)11-8 (6)12/h2-4H,1H3, (H2,10,11,12,13)
. The Canonical SMILES is CC1=C2C (=CC=C1)C (=O)NC (=O)N2
. Physical And Chemical Properties Analysis
8-Methylquinazoline-2,4(1H,3H)-dione has a molecular weight of 176.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass are 176.058577502 g/mol . The Topological Polar Surface Area is 58.2 Ų . The compound has a Heavy Atom Count of 13 .Scientific Research Applications
Synthesis of Heterocyclic Compounds : Schneller et al. (1984) described the synthesis of lin-benzoreumycin and lin-benzo derivatives starting from 7-chloro-3-methylquinazoline-2,4(1H,3H)-dione, demonstrating its utility in creating complex heterocyclic structures (Schneller, Ibay, & Christ, 1984).
Derivative Synthesis and Oxidation Studies : Lezina et al. (2012) explored the oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one to derive several compounds, including 3-methylquinazoline-2,4(1H,3H)-dione, showcasing its versatility in derivative formation (Lezina, Rubtsova, Polukeev, & Kutchin, 2012).
Antitumor Agent Development : Al-Romaizan, Ahmed, and Elfeky (2019) synthesized novel triazolyl- and triazinyl-quinazolinediones as potential antitumor agents, evaluating their efficacy against human cell lines, indicating its potential in cancer treatment (Al-Romaizan, Ahmed, & Elfeky, 2019).
Green Chemistry Applications : Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-dione derivatives using carbon dioxide, contributing to sustainable chemistry practices (Patil, Tambade, Jagtap, & Bhanage, 2008).
Structural Analysis and Synthetic Methods : El-Azab, Khalil, and Abdel-Aziz (2021) presented a new method to synthesize 3-substituted quinazolin-2,4-diones, including structural determination using spectroscopic methods and X-ray crystallography (El-Azab, Khalil, & Abdel-Aziz, 2021).
Safety And Hazards
properties
IUPAC Name |
8-methyl-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDHXKXFTSQIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318965 | |
Record name | 8-METHYLQUINAZOLINE-2,4(1H,3H)-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinazoline-2,4(1H,3H)-dione | |
CAS RN |
67449-23-4 | |
Record name | 67449-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-METHYLQUINAZOLINE-2,4(1H,3H)-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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